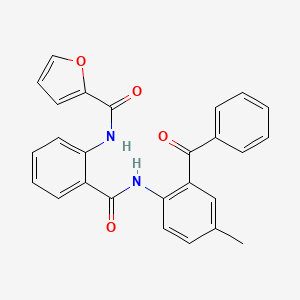
N-(2-((2-Benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoyl group, and a carboxamide linkage
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide can be used as a building block for more complex molecules
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could lead to the discovery of new therapeutic agents. Research into its pharmacological properties could reveal applications in treating diseases or as a diagnostic tool.
Industry
In the material science field, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its incorporation into polymers or other materials could lead to innovations in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-benzoyl-4-methylphenyl isocyanate. This intermediate is then reacted with 2-aminophenyl furan-2-carboxylate under controlled conditions to form the desired compound.
-
Preparation of 2-benzoyl-4-methylphenyl isocyanate
Starting materials: 2-benzoyl-4-methylphenylamine, phosgene.
Reaction conditions: The amine is treated with phosgene in an inert solvent like dichloromethane at low temperatures (0-5°C) to form the isocyanate intermediate.
-
Formation of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide
Starting materials: 2-benzoyl-4-methylphenyl isocyanate, 2-aminophenyl furan-2-carboxylate.
Reaction conditions: The isocyanate is reacted with the amine in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, NaBH4.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl derivatives.
Substitution: Nitro-substituted aromatic compounds.
Wirkmechanismus
The mechanism by which N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzoyl and furan moieties might play a role in binding to specific molecular targets, influencing pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-benzoylphenyl)furan-2-carboxamide: Lacks the methyl group, which could affect its reactivity and biological activity.
N-(2-((2-benzoylphenyl)carbamoyl)phenyl)furan-2-carboxamide: Similar structure but without the methyl group, potentially leading to different physical and chemical properties.
Uniqueness
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide is unique due to the presence of both the benzoyl and furan moieties, along with the methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-17-13-14-22(20(16-17)24(29)18-8-3-2-4-9-18)27-25(30)19-10-5-6-11-21(19)28-26(31)23-12-7-15-32-23/h2-16H,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRSCDIRVQKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














